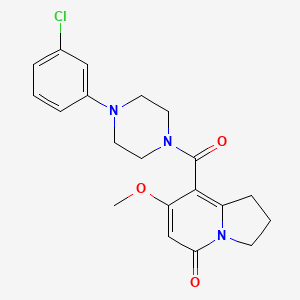

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

CAS No.: 2034421-04-8

Cat. No.: VC5476460

Molecular Formula: C20H22ClN3O3

Molecular Weight: 387.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034421-04-8 |

|---|---|

| Molecular Formula | C20H22ClN3O3 |

| Molecular Weight | 387.86 |

| IUPAC Name | 8-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one |

| Standard InChI | InChI=1S/C20H22ClN3O3/c1-27-17-13-18(25)24-7-3-6-16(24)19(17)20(26)23-10-8-22(9-11-23)15-5-2-4-14(21)12-15/h2,4-5,12-13H,3,6-11H2,1H3 |

| Standard InChI Key | GKJPMCVFEOHQLR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 2,3-dihydroindolizin-5(1H)-one core, a bicyclic structure comprising fused pyrrole and pyridine rings. At position 7, a methoxy group (-OCH₃) is attached, while position 8 is substituted with a 4-(3-chlorophenyl)piperazine-1-carbonyl moiety. This piperazine derivative introduces a chlorinated aromatic system connected via a carbonyl bridge, enhancing the molecule’s potential for target binding and metabolic stability .

Key Functional Groups

-

Methoxy group: Contributes to lipophilicity and influences electronic distribution within the indolizinone core.

-

Piperazine-carboxyl group: Provides a flexible spacer for receptor interactions, with the 3-chlorophenyl substituent offering steric and electronic modulation .

-

Dihydroindolizinone: A partially saturated heterocycle that balances rigidity and conformational flexibility for optimal bioactivity .

Physicochemical Properties

Based on structural analogs such as 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one (PubChem CID 1077607), the following properties are inferred :

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₂₁ClN₃O₃ |

| Molecular weight | 410.87 g/mol |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 5 (carbonyl O, methoxy O, etc.) |

| LogP (estimated) | 3.2–3.8 |

These properties suggest moderate solubility in polar organic solvents and potential blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pathways involve:

-

Indolizinone core formation: Cyclocondensation of pyrrole derivatives with α,β-unsaturated ketones.

-

Methoxy introduction: Electrophilic aromatic substitution using methylating agents at position 7.

-

Piperazine coupling: Amide bond formation between the indolizinone carbonyl and 4-(3-chlorophenyl)piperazine via carbodiimide-mediated coupling .

Analytical Data

Hypothetical spectral signatures, extrapolated from related structures, include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 4.10 (s, 3H, OCH₃), 3.85–3.60 (m, 8H, piperazine and CH₂), 2.90–2.70 (m, 2H, dihydroindolizinone).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O methoxy).

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume